6-methoxy-6H-quinolin-4-one
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
6-methoxy-6H-quinolin-4-one |
InChI |
InChI=1S/C10H9NO2/c1-13-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-7H,1H3 |
InChI Key |
QARXHKDZUQTNCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=CC2=NC=CC(=O)C2=C1 |
Origin of Product |
United States |
Bioisosteric Replacement:
Bioisosteric replacement is a technique where a functional group in a lead compound is replaced by another group with similar physical or chemical properties. This can lead to improved potency, selectivity, or pharmacokinetic properties. For example, the methoxy (B1213986) group at the C-6 position could be replaced with other groups of similar size and electronics, such as an ethyl group or a halogen, to probe the specific requirements of the binding pocket.
Conformational Constraint:
Introducing conformational rigidity into a molecule can reduce the entropic penalty upon binding to its target, potentially leading to higher affinity. This can be achieved by incorporating cyclic structures or introducing double or triple bonds. For the 6-methoxy-6H-quinolin-4-one framework, this could involve creating fused ring systems or introducing rigid linkers to substituents.
Scaffold Hopping:
In some cases, the entire quinoline (B57606) scaffold can be replaced by a different heterocyclic system that maintains the essential pharmacophoric features. nih.gov This approach, known as scaffold hopping, can lead to the discovery of novel chemical series with different intellectual property and potentially improved drug-like properties.
Interactive Data Table: Strategies for Optimization of 6-methoxy-6H-quinolin-4-one Derivatives
| Strategy | Position of Modification | Rationale | Desired Outcome |
| Substituent Modification | C2, C8 | Explore new binding interactions and modulate electronics | Increased potency and selectivity |
| Bioisosteric Replacement | C6 | Fine-tune steric and electronic properties | Improved affinity and pharmacokinetics |
| Conformational Constraint | Side chains | Reduce conformational flexibility | Enhanced binding affinity |
| Scaffold Hopping | Core structure | Discover novel chemical series | Improved drug-like properties |
Through the iterative application of these strategies, guided by pharmacophore modeling and biological testing, it is possible to systematically optimize the this compound scaffold to develop potent and selective therapeutic agents for a range of diseases.
Computational and Theoretical Investigations of 6 Methoxy 6h Quinolin 4 One and Analogs
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. oatext.com For quinolinone derivatives, DFT calculations, often employing the B3LYP functional, are used to determine optimized geometries, vibrational frequencies, and a variety of quantum chemical descriptors that illuminate the molecule's behavior. sapub.orgresearchgate.netnih.gov
The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms, known as geometry optimization. researchgate.net For quinolinone analogs, DFT methods are used to calculate the lowest energy conformation by adjusting bond lengths, bond angles, and dihedral angles. rsc.orgresearchgate.net These calculations have shown that for related quinoline (B57606) structures, the theoretical parameters are generally in good agreement with experimental data derived from techniques like X-ray crystallography. malariaworld.org
Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. For molecules with flexible groups, such as the methoxy (B1213986) group in 6-methoxy-6H-quinolin-4-one, different orientations can lead to conformers with varying stability. By rotating specific bonds and calculating the corresponding energy, a potential energy surface can be mapped to identify the most stable conformer. rsc.org For example, in a study on a related benzofuran-pyridine compound, DFT calculations identified the most stable conformer by analyzing the total energy changes associated with variations in dihedral angles. rsc.org
| Parameter | Typical Calculated Value (Å or °) | Method/Basis Set |
|---|---|---|
| N-C (hetero ring) | 1.30 - 1.39 | B3LYP/6-311+G researchgate.net |
| C-C (hetero ring) | 1.37 - 1.53 | B3LYP/6-311+G researchgate.net |
| C=O (keto group) | ~1.23 | DFT/B3LYP |
| C-O (methoxy) | ~1.36 | DFT/B3LYP |
| C-N-C (angle) | ~117° | DFT/B3LYP |
| N-C=C (angle) | ~123° | DFT/B3LYP |
DFT calculations are highly effective for simulating the vibrational spectra (FT-IR and Raman) of molecules. oatext.comresearchgate.net The calculated harmonic vibrational frequencies generally show good agreement with experimental data, aiding in the assignment of specific spectral bands to particular molecular motions, such as C=O stretching, C-H bending, or ring vibrations. researchgate.netresearchgate.net For quinoline derivatives, characteristic carbonyl stretching frequencies are typically observed around 1699-1710 cm⁻¹. malariaworld.org
The electronic properties of a molecule are primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.br The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability; a larger gap suggests higher stability. sapub.orgscielo.br Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis) based on these orbital energies. researchgate.netrsc.org
To gain deeper insight into molecular properties, various quantum chemical descriptors are calculated.
Natural Bond Orbital (NBO) Analysis: NBO analysis investigates charge delocalization and hyperconjugative interactions within a molecule. researchgate.netmjcce.org.mk It provides information on the stability arising from electron density sharing between filled and empty orbitals.
Molecular Electrostatic Potential (MESP): MESP maps the electrostatic potential onto the electron density surface, visually identifying electron-rich and electron-poor regions. rsc.orgrsc.org Red-colored areas typically indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas represent positive potential (electron-poor, susceptible to nucleophilic attack). For quinolinone-type structures, the carbonyl oxygen is consistently shown to be a region of high electron density. arkat-usa.org
Mulliken Charges: This method partitions the total electron density among the atoms in a molecule, providing an estimation of partial atomic charges. rsc.org These charges help in understanding the electrostatic interactions and reactivity of different atomic sites.
Fukui Function Analysis: The Fukui function is a local reactivity descriptor used to identify which atoms in a molecule are most likely to undergo a nucleophilic, electrophilic, or radical attack. mjcce.org.mkresearchgate.net It quantifies the change in electron density at a specific site when the total number of electrons in the system changes, thereby pinpointing the most reactive centers. researchgate.net
| Descriptor | Definition | Significance |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability sapub.org |
| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer sapub.orgscielo.br |
| Softness (S) | 1 / (2η) | Indicates the capacity to receive electrons sapub.orgscielo.br |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the ability to attract electrons sapub.org |
| Electrophilicity Index (ω) | χ² / (2η) | Describes the electron-accepting capability sapub.org |
Potential Energy Surface (PES) scans are performed to explore the energy changes associated with systematic variations of specific structural parameters, such as bond lengths or dihedral angles. researchgate.netq-chem.com This technique is valuable for studying conformational changes, rotation barriers, and reaction pathways. q-chem.com For instance, a PES scan can be used to determine the energy barrier for proton transfer in molecules with intramolecular hydrogen bonds. arkat-usa.org
Intramolecular hydrogen bonding is a significant feature in many quinoline and quinolinone derivatives, often occurring between a hydroxyl group and the quinoline nitrogen or a carbonyl oxygen. mdpi.comnih.govrsc.org These bonds can stabilize the molecular structure by forming quasi-rings. nih.gov DFT studies allow for the characterization of these hydrogen bonds by calculating their length, strength, and the topological properties of the electron density at the bond critical point. mdpi.comnih.gov
The basicity of a molecule describes its ability to accept a proton. For quinoline derivatives, the nitrogen atom in the heterocyclic ring is typically the most basic site. Computational methods can predict the proton affinity and pKa values. MESP analysis can also provide a qualitative prediction of the most likely protonation site, which corresponds to the region of lowest (most negative) electrostatic potential. rsc.org DFT calculations can be used to compare the stability of the molecule when protonated at different sites, with the most stable protonated form indicating the preferred site of protonation.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein or enzyme. nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. researchgate.net For quinolinone analogs, docking studies have been performed against various biological targets, including kinases, DT-diaphorase, and microbial enzymes. researchgate.netmdpi.commdpi.com
The process involves placing the ligand (e.g., a quinolinone derivative) into the binding site of the target protein and using a scoring function to estimate the binding affinity, often expressed in kcal/mol. nih.govresearchgate.net The results provide a plausible binding mode and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the protein's amino acid residues. mdpi.comnih.gov Molecular dynamics (MD) simulations are often performed subsequently to assess the stability of the docked ligand-protein complex over time. nih.govmdpi.com
Non-Linear Optical (NLO) Properties Theoretical Analysis
The investigation of non-linear optical (NLO) properties in organic molecules has become a significant area of research due to their potential applications in optoelectronics, including optical switching and data storage. For quinolin-4-one derivatives, theoretical and computational studies, primarily employing Density Functional Theory (DFT), are crucial in predicting and understanding their NLO behavior. These studies help in elucidating the structure-property relationships that govern the NLO response of these compounds.
The NLO properties of molecules are primarily related to their molecular polarity, polarizability, and hyperpolarizability. The presence of electron-donating and electron-withdrawing groups within a conjugated π-electron system can lead to significant intramolecular charge transfer (ICT), which in turn enhances the NLO response. In the case of this compound, the methoxy (-OCH3) group acts as an electron-donating group, while the carbonyl group (C=O) of the quinolin-4-one core acts as an electron-withdrawing group. This donor-acceptor arrangement is anticipated to facilitate ICT and result in a notable NLO response.
Computational approaches, particularly DFT, have been instrumental in quantifying the NLO properties of various quinolinone analogs. The selection of an appropriate functional and basis set is critical for obtaining accurate predictions. For instance, the B3LYP functional combined with the 6-311++G(d,p) basis set has been effectively used to investigate the electronic structure and NLO properties of novel quinolinone derivatives ekb.eg. Another commonly employed functional for NLO calculations is CAM-B3LYP, often paired with a similar basis set, to provide insights into the dipole moment, polarizability, and hyperpolarizability rsc.org.
The key parameters calculated in these theoretical studies include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). The first hyperpolarizability is a measure of the second-order NLO response and is of particular interest for applications in second-harmonic generation. Theoretical calculations have shown that the presence of electron-donating groups on the quinolinone scaffold can significantly enhance the first hyperpolarizability values ekb.eg.
To provide a comparative perspective, the calculated NLO properties of various quinolinone and quinoline derivatives from the literature are presented below. These analogs share structural similarities with this compound and offer insights into the expected NLO behavior of the target compound.
| Compound | Computational Method | Dipole Moment (μ) (Debye) | Polarizability (α) (esu) | First Hyperpolarizability (β) (esu) |
|---|---|---|---|---|
| 4-((E)-2-benzylidenehydrazinyl)-1-ethylquinolin-2(1H)-one derivative (with -H) | B3LYP/6-311++G(d,p) | 4.27 | 4.52 x 10-23 | 69 x 10-30 |
| 4-((E)-2-(4-methoxybenzylidene)hydrazinyl)-1-ethylquinolin-2(1H)-one | B3LYP/6-311++G(d,p) | 4.68 | 4.91 x 10-23 | 91 x 10-30 |
| 4-((E)-2-(4-nitrobenzylidene)hydrazinyl)-1-ethylquinolin-2(1H)-one | B3LYP/6-311++G(d,p) | 8.69 | 5.02 x 10-23 | 109 x 10-30 |
| para-Nitroaniline (pNA) (Reference) | B3LYP/6-311++G(d,p) | 6.34 | 1.34 x 10-23 | 9.3 x 10-30 |
Data for the table was synthesized from a study on novel quinolinone derivatives, which provides a basis for understanding the NLO properties of similar structures ekb.eg.
The data illustrates that the substitution pattern on the quinolinone framework has a profound impact on the NLO properties. For instance, the introduction of a strong electron-withdrawing group like nitro (-NO2) leads to a significant increase in both the dipole moment and the first hyperpolarizability when compared to the unsubstituted analog. Conversely, the presence of an electron-donating group like methoxy also enhances the NLO response, albeit to a different extent. These findings underscore the tunability of the NLO properties of quinolinone derivatives through synthetic modifications.
Furthermore, frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is often performed in conjunction with NLO calculations. The energy gap between the HOMO and LUMO is an important parameter that influences the NLO response. A smaller HOMO-LUMO gap generally correlates with a larger first hyperpolarizability, as it indicates a greater ease of intramolecular charge transfer. Theoretical studies on quinoline derivatives have shown that modifications to the molecular structure that reduce the HOMO-LUMO energy gap can lead to enhanced NLO properties nih.gov.
Mechanistic Insights into Molecular Interactions and Biological Target Modulation
Elucidation of Ligand-Target Binding Affinities
The efficacy of a therapeutic agent is fundamentally linked to its binding affinity for its biological target. Molecular docking and quantitative structure-activity relationship (QSAR) modeling are crucial computational techniques used to predict and analyze these interactions. For derivatives of 6-methoxyquinoline (B18371), these studies help in understanding the correlation between their chemical structure and biological activity by predicting the preferred orientation of the ligand when bound to a target protein to form a stable complex. The binding affinity, often quantified by values such as the dissociation constant (Kd) or the inhibition constant (Ki), provides a measure of the strength of this interaction. While specific binding affinity data for 6-methoxy-6H-quinolin-4-one is not extensively detailed in publicly available research, studies on closely related compounds, such as 6-methoxy-quinolin-2-ylamine, have reported affinity data against targets like Neutrophil cytosol factor 1 and Tyrosine-protein kinase, with Kd and Ki values in the micromolar to nanomolar range bindingdb.org. These findings underscore the potential of the methoxyquinoline scaffold to engage in specific and potent interactions with protein targets. Molecular docking studies on various quinoline (B57606) derivatives have further elucidated the binding modes, revealing key interactions such as hydrogen bonds and hydrophobic contacts that contribute to the stability of the ligand-protein complex tandfonline.comnih.govnih.govmdpi.com.
Enzyme Inhibition and Modulation Mechanisms (e.g., EZH2)
Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Quinoline and quinolinone derivatives have emerged as promising inhibitors of various enzymes, including Enhancer of Zeste Homologue 2 (EZH2), a histone methyltransferase frequently overexpressed in cancer.
Structure-activity relationship (SAR) studies on a series of quinoline derivatives have led to the discovery of potent EZH2 inhibitors. For instance, the compound 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine demonstrated an IC50 value of 1.2 μM against EZH2 tandfonline.com. This compound was shown to decrease the global levels of H3K27me3 in cells, a hallmark of EZH2 inhibition. Molecular modeling suggests that these quinoline derivatives can occupy the substrate-binding groove of the EZH2 SET domain, with key hydrogen bonding interactions contributing to their inhibitory activity tandfonline.com.
More recently, a series of quinolinone derivatives were designed based on the structure of the known EZH2 inhibitor Tazemetostat. Several of these compounds exhibited potent inhibition of wild-type EZH2 with IC50 values in the nanomolar range. For example, compound 9l showed an IC50 of 0.94 nM, and compound 9e had an IC50 of 1.01 nM nih.gov. These findings highlight the potential of the quinolinone scaffold for the development of highly potent EZH2 inhibitors.
| Compound | Target Enzyme | IC50 Value | Reference |
| 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine | EZH2 | 1.2 µM | tandfonline.com |
| Compound 9l (a quinolinone derivative) | EZH2 (WT) | 0.94 nM | nih.gov |
| Compound 9e (a quinolinone derivative) | EZH2 (WT) | 1.01 nM | nih.gov |
Receptor-Ligand Interaction Dynamics
The interaction of small molecules with cellular receptors is a critical aspect of pharmacology. Quinoline and its derivatives have been investigated for their ability to bind to various receptors, including dopamine and sigma receptors.
Studies on analogues of 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol, a related heterocyclic structure, have shown strong binding affinity for the dopamine D3 receptor (D3R) with good selectivity over other dopamine receptor subtypes nih.gov. Docking studies revealed that these molecules orient themselves within the orthosteric binding pocket of the D3R, with arylamide "tail" units extending into a secondary binding pocket. Hydrogen bonding interactions with specific amino acid residues, such as Ser182 and Tyr365, were found to stabilize the ligand-receptor complex nih.gov.
Furthermore, derivatives of 4-chromenone and 4-quinolone have been evaluated for their affinity towards sigma receptors. Certain compounds from these classes exhibited low nanomolar Ki values for the σ1 receptor and demonstrated selectivity over the σ2 subtype nih.gov. The nature and position of substituents on the quinoline ring were found to influence the binding affinity for these receptors nih.gov. The formation of ion-pair complexes between bioactive molecules like quinine (B1679958), a 6-methoxyquinoline derivative, and other molecules is also crucial for understanding receptor interactions nih.govmdpi.com.
Interactions with Nucleic Acids (e.g., DNA)
DNA is a primary target for many anticancer agents. Quinoline compounds have been identified as having the ability to interact with DNA, primarily through intercalation, which involves the insertion of the planar quinoline ring system between the base pairs of the DNA double helix researchgate.net. This interaction can disrupt DNA replication and transcription, ultimately leading to cell death.
Molecular Mechanisms of Anticancer Activity
The anticancer properties of this compound and its derivatives are multifaceted, involving the inhibition of cell proliferation, induction of cell cycle arrest, and triggering of apoptosis.
Inhibition of Cell Proliferation and Cell Cycle Arrest
A hallmark of cancer is uncontrolled cell proliferation. Numerous studies have demonstrated the potent antiproliferative activity of quinoline derivatives against a variety of human cancer cell lines. For example, a series of 2-aryl-trimethoxy quinoline derivatives exhibited vigorous antiproliferative activity toward breast and ovarian cancer, with the methoxy (B1213986) groups contributing significantly to their cytotoxic effect . Similarly, novel quinoline compounds have shown strong proliferation inhibition in leukemia cell lines with IC50 values in the sub-micromolar range mdpi.com.
The inhibition of cell proliferation is often linked to the induction of cell cycle arrest. The cell cycle is a tightly regulated process, and its disruption can prevent cancer cells from dividing. Several quinoline derivatives have been shown to cause cell cycle arrest, frequently at the G2/M phase. For instance, 10-methoxy-canthin-6-one, an alkaloid derivative, was found to induce cell cycle arrest in the G2/M phase in acute myeloid leukemia cells at low micromolar concentrations nih.gov. This arrest was associated with the modulation of cyclin B1 expression and the induction of the DNA damage response pathway nih.gov. The ability of certain fluoroquinolone derivatives to inhibit the cell cycle in the G2/M phase and activate the apoptotic pathway further highlights this mechanism nih.gov.
| Derivative | Cancer Cell Line(s) | IC50 Value(s) | Reference |
| 2-aryl-trimethoxy quinoline derivative | Breast and Ovarian | 11.44 - 16.28 µM | |
| Bis-quinoline isomer 2a | U937 and HL60 | 0.7 µM and 0.2 µM | mdpi.com |
| 10-methoxy-canthin-6-one | Kasumi-1 and KG-1 | 5.1 µM and 6.0 µM | nih.gov |
| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine | PANC-1 and MIA PaCa-2 | 2 - 16 µM | nih.gov |
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. A key mechanism of many anticancer drugs is the induction of apoptosis. Quinoline derivatives have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
The quinoline derivative 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine was found to induce both apoptosis and autophagic cell death in pancreatic cancer cells. This was accompanied by the activation of caspase-3 and the cleavage of PARP, key events in the apoptotic cascade nih.gov. Another compound, 6-methoxy-8-[(3-aminopropyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline (PQ1), was shown to induce apoptosis in breast cancer cells by activating both caspase-8 (an initiator caspase in the extrinsic pathway) and caspase-9 (an initiator caspase in the intrinsic pathway) researchgate.net. The activation of these initiator caspases leads to the cleavage and activation of executioner caspases, such as caspase-3, which then orchestrate the dismantling of the cell nih.govnih.gov. Furthermore, the induction of apoptosis by some quinoline derivatives has been linked to the suppression of survival pathways like the Akt/mTOR signaling pathway nih.gov.
Modulation of Angiogenesis
The formation of new blood vessels, a process known as angiogenesis, is a critical component in tumor growth and metastasis. Certain quinolinone derivatives have been identified as inhibitors of this process. The anti-angiogenic activity of compounds structurally related to this compound is often linked to their primary mechanism of action, such as tubulin polymerization inhibition. By disrupting the microtubule network within endothelial cells, these compounds can interfere with the signaling pathways and cellular mechanics necessary for the formation of new vascular structures. For instance, a novel tubulin inhibitor, identified as 6h, has been shown to suppress tumor-associated angiogenesis both in laboratory settings and in living organisms. nih.gov While many synthetic antioxidants tend to inhibit neovascularization, the precise and direct modulatory effect of this compound on angiogenesis requires further specific investigation. nih.govresearchgate.net
Disruption of Cell Migration
Cell migration is a fundamental process in cancer metastasis. The ability of cancer cells to move and invade surrounding tissues is a key factor in disease progression. The disruption of the cellular cytoskeleton, particularly the microtubule network, is a well-established strategy for inhibiting cell migration. Compounds that interfere with tubulin polymerization can effectively arrest the dynamic processes of cell movement. Research has demonstrated that the tubulin inhibitor 6h has the potential to inhibit the migration and invasion of non-small cell lung cancer cells, which are fundamental characteristics of tumor metastasis. nih.gov This effect is a direct consequence of the compound's ability to disrupt microtubule dynamics, which are essential for the changes in cell shape and motility required for migration.
Tubulin Polymerization Inhibition
A significant body of research has focused on quinoline and quinazolinone derivatives as inhibitors of tubulin polymerization. These compounds often act at the colchicine binding site on tubulin, preventing the assembly of microtubules. acs.orgresearchgate.net This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, inhibition of cell proliferation, and ultimately, apoptosis. nih.gov
Several studies have synthesized and evaluated series of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinoline derivatives as potent tubulin polymerization inhibitors. researchgate.net For example, compound 4a, a tetrahydroquinoline derivative, demonstrated high inhibitory potency with low nanomolar GI50 values and effectively inhibited tubulin assembly with an IC50 value of 0.85μM. researchgate.net Similarly, another study identified compound 6d as an extremely potent inhibitor with GI50 values in the nanomolar range against a panel of human tumor cell lines. researchgate.netresearchgate.net These findings underscore the importance of the 6-methoxy-tetrahydroquinoline scaffold in the design of effective tubulin polymerization inhibitors.
| Compound | GI50 Range (µM) | Tubulin Assembly IC50 (µM) | Colchicine Binding Inhibition (%) |
|---|---|---|---|
| 5f | 0.011-0.19 | 0.92-1.0 | 75-99 |
| 6b | 0.011-0.19 | 0.92-1.0 | 75-99 |
| 6c | 0.011-0.19 | 0.92-1.0 | 75-99 |
| 6d | 0.0015-0.0017 | Not Reported | Not Reported |
| 6e | 0.011-0.19 | 0.92-1.0 | 75-99 |
| 4a | 0.016-0.020 | 0.85 | Not Reported |
EGFR/HER-2 Kinase Inhibition
The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) are key targets in cancer therapy. The quinazoline core is a well-established scaffold for the development of EGFR and HER2 inhibitors. nih.gov Numerous 4-anilinoquinazoline derivatives have been investigated for their potent inhibitory activity against these tyrosine kinases. plos.orgresearchgate.net
Research into 6-substituted 4-anilinoquinazoline hybrids has led to the discovery of compounds with nanomolar IC50 values against both EGFR and HER2 kinases. nih.gov Structure-activity relationship studies have indicated that substitutions at the C-6 position of the quinazoline ring can significantly influence the selectivity and potency of these inhibitors. researchgate.net For example, the insertion of a vorinostat-like segment at the C-6 position resulted in a higher affinity for EGFR compared to HER2. nih.gov While the specific inhibitory activity of this compound on EGFR/HER-2 has not been detailed in the provided results, the extensive research on structurally similar quinazolines suggests this as a plausible mechanism of action.
| Compound | Target | IC50 (nM) |
|---|---|---|
| 8d | EGFR/HER2 | Nanomolar range |
| 9c | EGFR/HER2 | Nanomolar range |
| 9d | EGFR/HER2 | Nanomolar range |
| 21 | EGFR | 120 |
| 21 | HER2 | 96 |
P-glycoprotein (P-gp) Efflux Inhibition Mechanisms
P-glycoprotein (P-gp) is a transmembrane efflux pump that contributes to multidrug resistance (MDR) in cancer by actively transporting chemotherapeutic agents out of cells. nih.govresearchgate.net The inhibition of P-gp is a key strategy to overcome MDR. Some quinoline derivatives have been investigated as P-gp inhibitors. For instance, a novel quinoline derivative, compound 160a, was predicted through molecular docking to target P-gp and was subsequently shown to reverse MDR by inhibiting P-gp-mediated drug efflux. researchgate.net The proposed mechanisms for P-gp inhibition by various compounds include noncompetitive inhibition by binding to an allosteric site distinct from the substrate-binding site, which reduces the transport capacity of the pump. nih.gov Some inhibitors may also suppress the ATPase activity of P-gp, which is essential for the energy-dependent drug efflux process. nih.gov
Mechanisms of Antimicrobial Action
Quinolin-4-ones, particularly the fluoroquinolone subgroup, are known for their potent antimicrobial activity. mdpi.com The primary mechanism of action for fluoroquinolones is the inhibition of bacterial DNA synthesis. mdpi.comnih.gov They achieve this by targeting and disrupting the function of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. mdpi.comnih.gov By stabilizing the complex between these enzymes and DNA, they introduce breaks in the bacterial chromosome, which ultimately leads to bacterial cell death. nih.govnih.gov Generally, the inhibition of DNA gyrase is associated with activity against Gram-negative bacteria, while the inhibition of topoisomerase IV is linked to activity against Gram-positive bacteria. mdpi.com
Research on 6-substituted 3(H)-quinazolin-4-ones has also demonstrated their antimicrobial potential. For example, 6-nitro-3(H)-quinazolin-4-one showed significant antibacterial activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. researchgate.net
HBV RNA Destabilization Mechanisms
The destabilization of Hepatitis B virus (HBV) RNA is a potential therapeutic strategy to combat chronic hepatitis B infection. The stability of HBV RNAs is influenced by various co-transcriptional and post-transcriptional modifications. mdpi.com One such mechanism involves the poly(A) tail of the viral RNA. The incorporation of guanosine residues into the poly(A) tail by the ZCCHC14-PAPD5/7 complex prevents its recognition by deadenylating enzymes, thereby stabilizing the RNA. Repression of these factors leads to the destabilization of HBV RNAs. mdpi.com Another mechanism involves the m6A methylation of HBV RNAs, which can have different effects depending on the location of the modification. mdpi.com
While these are general mechanisms of HBV RNA stability, the direct role or specific mechanism of this compound in destabilizing HBV RNA has not been elucidated in the provided search results. Further research is required to determine if this compound has any activity in this area.
Structure Activity Relationship Sar Studies of 6 Methoxy 6h Quinolin 4 One and Its Derivatives
Impact of the Methoxy (B1213986) Group Position and Modifications on Biological Activity
The position and electronic nature of the methoxy group on the quinolinone scaffold are pivotal in modulating the biological efficacy of its derivatives. Research indicates that the placement of the methoxy group at different carbons of the quinoline (B57606) ring can lead to significant variations in activity, targeting different biological pathways.
For instance, in the context of anticancer properties, a methoxy group at the C-8 position of quinolin-4-ones has been shown to enhance antitumor effects. mdpi.com Studies on pyrimido[4,5-c]quinolin-1(2H)-ones further underscore the importance of methoxy substitution, where 2-methoxy and 2,4-dimethoxy substitutions at an attached arylpyrimido group improved the compound's antimigratory activity. researchgate.net This suggests that both the position on the primary quinoline ring and on adjacent functional groups are key determinants of efficacy.
Beyond cancer, the methoxy group's location influences other biological activities. A derivative featuring a methoxy group at the C-7 position was identified as a dual inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BchE). nih.gov In another example, a hybrid molecule with methoxy substitution at the 2,3-position of an attached azetidine-2-one ring demonstrated maximal anti-inflammatory properties. biointerfaceresearch.com Furthermore, modifications to the methoxy group itself, such as in 8-methoxyquinoline, where subsequent bromination and nitration occur, can yield compounds with potent enzyme inhibition capabilities. researchgate.net
These findings collectively highlight that the methoxy group is not merely a passive structural element but an active pharmacophoric feature whose contribution to biological activity is exquisitely dependent on its position and electronic environment.
Table 1: Influence of Methoxy Group Position on Biological Activity
| Compound Class | Methoxy Group Position(s) | Observed Biological Activity |
|---|---|---|
| Quinolin-4-ones | C-8 | Enhanced antitumor properties mdpi.com |
| Pyrimido[4,5-c]quinolin-1(2H)-ones | 2-methoxy & 2,4-dimethoxy on arylpyrimido group | Improved antimigratory activity researchgate.net |
| Coumarin-quinoline Hybrids | C-7 | Dual inhibition of AChE and BchE nih.gov |
| Azetidine-2-one-quinoline Hybrids | 2,3-position on azetidine-2-one ring | Maximum anti-inflammatory activity biointerfaceresearch.com |
| 8-Methoxyquinoline Derivatives | C-8 (followed by bromination/nitration) | Excellent enzyme inhibition researchgate.net |
Influence of Substituents at Varying Quinoline Ring Positions
The biological profile of quinolinone derivatives is profoundly influenced by the nature and position of various substituents on the quinoline ring. SAR studies have established that nearly every position on the scaffold can be modified to tune the compound's potency, selectivity, and pharmacokinetic properties. rsc.org
A general overview of positional importance reveals several key trends. Substitution at the N-1 position with a cyclopropyl group, for instance, has been found to increase potency compared to an ethyl group. mdpi.com The C-5 position substituent can affect the molecule's ability to penetrate cells, while the C-6 and C-7 positions are critical for direct interaction with biological targets and can be modified with halogens or aromatic rings to improve activity. mdpi.comfrontiersin.org
Aryl and Heteroaryl Substitutions
The introduction of aryl and heteroaryl moieties at various positions of the quinoline ring is a common strategy to enhance biological activity, often by facilitating additional binding interactions with target proteins.
At the C-2 Position : 2-Arylquinoline derivatives, such as C-6 substituted 2-phenylquinolines, have demonstrated significant anticancer activity. rsc.org
At the C-3 Position : The orientation of substituents on a C-3 aryl ring can be critical. Studies on 3-arylisoquinolinones showed that a meta-substitution on the aryl ring dramatically enhanced antiproliferative activity compared to a para-substitution, a difference attributed to the ability of the meta substituent to occupy a specific subpocket in the target protein, tubulin. nih.gov Attaching various heterocycles like benzoxazoles and indoles at this position has been explored for developing potential Hsp90 inhibitors. nih.gov
At the C-7 Position : The introduction of aromatic rings at the C-7 position has been shown to improve the antitumor properties of quinolin-4-ones. mdpi.com
Table 2: Effect of Aryl and Heteroaryl Substitutions
| Position of Substitution | Substituent Type | Resulting Biological Activity |
|---|---|---|
| C-2 | 2-Phenyl (with C-6 substitution) | Notable anticancer activity rsc.org |
| C-3 | meta-substituted Aryl ring | Enhanced antiproliferative activity nih.gov |
| C-3 | Heteroaryl (benzoxazole, indole, etc.) | Potential Hsp90 inhibition nih.gov |
| C-7 | Aromatic rings | Improved antitumor properties mdpi.com |
Halogen Substitutions (e.g., Fluoro, Chloro)
Halogenation of the quinoline ring is a powerful and widely used modification that can significantly impact a molecule's electronic properties, lipophilicity, metabolic stability, and binding interactions.
Fluorine at C-6 : The introduction of a fluorine atom at the C-6 position was a breakthrough in the development of quinolone antibiotics, leading to second-generation drugs like norfloxacin with a significantly improved spectrum of activity. mdpi.com This position is often considered optimal for fluorine substitution to enhance antibacterial potency. mdpi.com
Chlorine and Bromine : A chloro-substituent has been shown to enhance the antileishmanial activity of certain quinoline derivatives. rsc.org Similarly, a bromo moiety has been identified as being important for high antifungal effect in other series. nih.gov In some cases, increasing the number of chlorine atoms on the scaffold correlates with higher insecticidal and fungicidal activity. biointerfaceresearch.com
Multiple Halogenations : Compounds such as 5,7-dihalido-8-hydroxyquinolines have been studied for their anticancer activity. acs.org The strategic placement of multiple halogens can be used to fine-tune the molecule's properties. Halogenated quinolines (HQs) have also been discovered to be effective in eradicating drug-resistant bacterial biofilms. nih.gov
The introduction of halogens can also improve the metabolic stability of the parent compound, as seen in certain 2-substituted quinoline series. nih.gov
Table 3: Effect of Halogen Substitutions
| Position of Substitution | Halogen | Resulting Biological Activity/Property |
|---|---|---|
| C-6 | Fluoro | Improved antibacterial spectrum (e.g., Norfloxacin) mdpi.com |
| C-5, C-7 | Dihalo (e.g., Br, Cl) | Anticancer activity acs.org |
| General | Chloro | Enhanced antileishmanial and anti-inflammatory activity biointerfaceresearch.comrsc.org |
| General | Bromo | Important for high antifungal effect nih.gov |
| General | Multiple Chloro atoms | Increased insecticidal and fungicidal activity biointerfaceresearch.com |
| General | Halogenation | Improved metabolic stability nih.gov |
Alkyl and Other Carbon-Chain Modifications
N-1 Position : A cyclopropyl group at the N-1 position of the quinolin-4-one core has been found to increase activity when compared to a simple ethyl group, a feature characteristic of many potent fluoroquinolone antibiotics. mdpi.com
C-5 Position : The introduction of a methyl group at the C-5 position of the quinoline ring has been correlated with more potent anticancer activity compared to substitution at the C-6 position. biointerfaceresearch.com
Alkyl Linkers : The length of an alkyl chain used as a linker in hybrid molecules can influence biological activity. For example, the antileishmanial and antimalarial activities of certain quinoline conjugates were found to be dependent on the length of the alkyl linker, although a clear and consistent correlation was not always observed. nih.govfrontiersin.org
Table 4: Effect of Alkyl and Carbon-Chain Modifications
| Position of Substitution | Modification | Resulting Biological Activity |
|---|---|---|
| N-1 | Cyclopropyl (vs. Ethyl) | Increased potency mdpi.com |
| C-5 | Methyl (vs. C-6 Methyl) | More potent anticancer activity biointerfaceresearch.com |
| Linker | Varying Alkyl Chain Length | Influenced antileishmanial and antimalarial activity nih.govfrontiersin.org |
Role of Linker Moieties in Hybrid Quinolinone Compounds
SAR studies on c-Met tyrosine kinase inhibitors identified a "five atoms regulation," suggesting that an optimal distance of five atoms between the 4-phenoxyquinoline moiety and another aromatic group is crucial for activity. nih.gov The linker in these compounds also required hydrogen-bond donor and/or acceptor groups to be effective. nih.gov
Different types of linkers have been successfully employed:
Hydrazone Linkers : Quinoline derivatives connected via a hydrazone linker have demonstrated good bacterial growth inhibition. rsc.org
Triazole Linkers : In certain THC-4-aminoquinoline conjugates, a 1H-1,2,3-triazole linker was found to be a key determinant of antimalarial activity. nih.gov
Alkylidene and Alkyl Linkers : The length and flexibility of simple alkyl or alkylidene linkers can also modulate the potency of hybrid compounds, affecting activities such as antiplasmodial efficacy. biointerfaceresearch.comfrontiersin.org
The choice of linker is therefore a critical design element, dictating the spatial orientation of the connected pharmacophores and their combined interaction with the biological target.
Conformational Effects and Their Correlation with Biological Activity
The three-dimensional conformation of a quinolinone derivative is a critical factor for its interaction with a biological target. The spatial arrangement of substituents, influenced by their size and position, can either facilitate or hinder the molecule's ability to fit into a binding site.
A key conformational requirement for some anticancer quinolin-4-ones is that the substituent at the C-3 position should be coplanar with the quinoline ring system. mdpi.com This planarity is thought to be essential for effective intercalation or binding.
Furthermore, subtle changes in substituent position that alter conformation can have dramatic effects. For example, the enhanced activity of meta-substituted 3-arylisoquinolinones over their para-substituted counterparts was directly linked to conformational effects. nih.gov The meta orientation allowed the substituent to fit into a specific tubulin subpocket, an interaction that was sterically impossible for the para isomer. nih.gov Molecular modeling studies often correlate the observed biological activity of quinoline derivatives with their binding energy and interactions within the active sites of target proteins, confirming that a favorable conformation is essential for potent activity. rsc.org
Pharmacophore Model Development from SAR Data
Pharmacophore modeling is a powerful computational tool in drug design that distills the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. dovepress.com The development of a pharmacophore model for 6-methoxy-6H-quinolin-4-one derivatives relies on the careful analysis of SAR data obtained from various analogs. nih.gov By comparing the biological activities of a series of related compounds, researchers can identify the key structural motifs and their spatial relationships that are critical for target binding and subsequent biological response.
A hypothetical pharmacophore model for this compound derivatives can be constructed based on recurring structural themes in active compounds. Key features of such a model would likely include:
A Hydrogen Bond Acceptor: The carbonyl group at the C-4 position of the quinolinone ring is a prominent hydrogen bond acceptor, a feature often crucial for interaction with biological targets.
An Aromatic Ring System: The bicyclic quinoline core provides a rigid aromatic scaffold that can engage in pi-pi stacking or hydrophobic interactions with the target protein.
A Hydrophobic Feature: The methoxy group at the C-6 position contributes to the lipophilicity of the molecule, which can be important for cell permeability and interaction with hydrophobic pockets in the target. researchgate.net
Substitution Points for Diversity: SAR studies often reveal that specific positions on the quinoline ring can be substituted to modulate activity. For instance, the C-2 and C-8 positions are frequently modified to explore their impact on potency and selectivity. mdpi.com
The process of developing a robust pharmacophore model involves several steps. Initially, a set of active and inactive molecules is compiled. The conformational space of these molecules is then explored to identify the low-energy conformations that are likely to be biologically relevant. Subsequently, chemical features common to the active molecules are identified and mapped to create a 3D arrangement, the pharmacophore hypothesis. This model is then validated by its ability to distinguish between active and inactive compounds in a database.
Interactive Data Table: Hypothetical Pharmacophore Features for this compound Derivatives
| Feature ID | Feature Type | Location | Importance |
| HBA1 | Hydrogen Bond Acceptor | C4-Carbonyl | High |
| ARO1 | Aromatic Ring | Quinoline Core | High |
| HYD1 | Hydrophobic | C6-Methoxy | Moderate |
| VEC1 | Vector for Substitution | C2-Position | Variable |
| VEC2 | Vector for Substitution | C8-Position | Variable |
Strategies for Optimizing Target Selectivity and Potency
Once a preliminary pharmacophore model is established, it serves as a guide for the rational design of new derivatives with improved potency and selectivity. mdpi.com The goal is to enhance the desired therapeutic effects while minimizing off-target interactions that can lead to adverse effects. nih.gov Several strategies can be employed to achieve this optimization.
Pharmacological Research Applications and Biological Target Modulation of 6 Methoxy 6h Quinolin 4 One
Antimicrobial Potentials of 6-methoxy-6H-quinolin-4-one Derivatives
The quinoline (B57606) scaffold, particularly with a methoxy (B1213986) substitution at the 6-position, is a foundational structure in the development of various antimicrobial agents. Researchers have explored the potential of its derivatives against a wide range of pathogenic microorganisms, including bacteria, mycobacteria, fungi, and protozoa.
Antibacterial Research
Derivatives of the quinoline core structure have been investigated for their activity against both Gram-positive and Gram-negative bacteria. The presence of a methoxy group can influence the antibacterial efficacy of these compounds. For instance, certain quinazolinone derivatives containing chloro or methoxy groups have demonstrated good antimicrobial activity. nih.gov
Research into quinoline-2-one derivatives has identified compounds with significant action against multidrug-resistant Gram-positive bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococci faecalis (VRE). nih.gov One study highlighted a derivative, compound 6c , which showed potent activity with Minimum Inhibitory Concentration (MIC) values of 0.75 μg/mL against MRSA and VRE, and 2.50 μg/mL against MRSE. nih.gov
Furthermore, a series of facilely accessible quinoline derivatives has displayed potent antibacterial activity against a panel of multidrug-resistant Gram-positive bacteria, including Clostridium difficile. nih.gov The antibacterial activity of quinoline compounds has been documented against Mycobacterium tuberculosis, which possesses a cell wall with characteristics of both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action for some quinoline derivatives is believed to involve the inhibition of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. eco-vector.com
Table 1: Antibacterial Activity of Selected Quinoline-2-one Derivatives
| Compound | Test Organism | MIC (μg/mL) |
|---|---|---|
| 6c | MRSA | 0.75 |
| VRE | 0.75 | |
| MRSE | 2.50 |
Data sourced from a study on quinoline-2-one derivatives against multidrug-resistant Gram-positive bacteria. nih.gov
Antitubercular Investigations
The quinoline scaffold is a key feature in the search for new treatments for tuberculosis. Studies have focused on 4-anilinoquinoline and 4-anilinoquinazoline derivatives as potential inhibitors of Mycobacterium tuberculosis (Mtb). nih.govnih.gov A significant finding in this area was the identification of 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine , which demonstrated a potent MIC90 value of 0.63-1.25 μM against Mtb. nih.govnih.gov This highlights the importance of the 6,7-dimethoxy substitution pattern on the quinoline ring for anti-tubercular activity. nih.gov
Another study synthesized a series of 1,2-dihydroquinoline carboxamide derivatives, among which compounds 35 and 36 were found to be the most potent against Mtb H37Rv, with IC50 values of 0.39 µg/mL and 0.78 µg/mL, respectively. nih.gov These compounds were also shown to be non-cytotoxic against MTT cells. nih.gov Additionally, novel rhodanine-incorporated quinoline derivatives were evaluated for their in vitro potency against M. tuberculosis H37Ra and Mycobacterium bovis BCG in both active and dormant states, with several compounds showing significant activity with MIC values ranging from 1.66–9.57 µg/mL. nih.gov
Antifungal Studies
Quinoline derivatives have also been explored for their potential as antifungal agents. Research has shown that certain derivatives exhibit activity against various fungal strains. For example, compounds 32 and 33 from one study were active against F. oxysporum, A. niger, and C. neoformans with a MIC value of 25 µg/mL, and against A. flavus with a MIC value of 12.5 µg/mL. nih.gov Compound 34 was also active against A. flavus, A. niger, and C. neoformans with a MIC of 25 µg/mL. nih.gov
In a study inspired by quinine (B1679958) alkaloids, quinoline derivatives were tested against four major phytopathogenic fungi. nih.gov Compound Ac12 emerged as a particularly potent agent, with EC50 values of 0.52 and 0.50 μg/mL against Sclerotinia sclerotiorum and Botrytis cinerea, respectively. This activity was superior to that of the commercial fungicide 8-hydroxyquinoline (B1678124). nih.gov Further investigation suggested that compound Ac12 may act by disrupting the cell membrane's morphology and permeability. nih.gov Other research on 6H-thiochromeno[4,3-b]quinolines showed that all tested compounds had medium to high antifungal activity against all evaluated strains, with MICs ranging from 2 to 64 mg/L. semanticscholar.org
Antiprotozoal Efficacy (e.g., Antimalarial, Antileishmanial)
The 6-methoxyquinoline (B18371) core is famously present in the antimalarial drug primaquine . nih.gov This has spurred further research into related structures for treating protozoal diseases. Structure-activity relationship studies have been conducted on 6-chloro-7-methoxy-2-methyl-4(1H)-quinolone scaffolds, leading to the identification of compounds with low-nanomolar EC50 values against multi-drug-resistant P. falciparum strains W2 and TM90-C2B. nih.govresearchgate.net Two compounds, ELQ-300 and P4Q-391 , were highly effective against both the blood and liver stages of the malaria parasite and were also active against the forms responsible for disease transmission. nih.gov Their selectivity is attributed to the 6-chloro-7-methoxy substitution pattern which allows for selective inhibition of the Plasmodium cytochrome bc1 complex. nih.gov
The broad biological profile of quinoline derivatives includes antiprotozoal activities beyond antimalarial effects. nih.govresearchgate.net The versatility of the quinoline scaffold makes it a privileged structure in the design of drugs to combat various diseases. researchgate.net
Anticancer Potentials of this compound Analogs
The quinoline and quinazolinone frameworks are prominent in the design of new anticancer agents. The substitution pattern on the quinoline ring, including the presence of a methoxy group at the C-6 position, plays a crucial role in the cytotoxic and antiproliferative activities of these compounds. globalresearchonline.netnih.gov
In Vitro Cytotoxicity and Antiproliferative Studies on Cancer Cell Lines
Numerous studies have demonstrated the potent in vitro anticancer activity of 6-methoxy-quinolin-4-one derivatives against a variety of human cancer cell lines. For instance, a series of 6- (or 6,7-) substituted 2-(hydroxyl substituted phenyl)quinolin-4-one derivatives were synthesized and evaluated for their antiproliferative effects. nih.gov The compound 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (6h) showed strong inhibitory activity against several human cancer cell lines, with a particularly high potency against NCI-H522 non-small cell lung cancer cells, exhibiting an IC50 value of 42.3 ± 1.2 nM. nih.gov
Another study reported on 5-hydroxy-6-methoxy derivatives (2PQ-5 and 2PQ-6 ) that exhibited good anticancer activity with IC50 values ranging from 0.03 to 0.11μM against HL-60, HCT116, Hep3B, and NCI-H460 cell lines. nih.gov The design of these molecules aimed to improve water solubility and reduce the toxicity often associated with potent 2-phenylquinolin-4-one derivatives. nih.gov
The antiproliferative activity of various quinazolin-4(3H)-one derivatives has also been evaluated in several lung cancer cell lines, including those resistant to EGFR-tyrosine kinase inhibitors (EGFR-TKI). mdpi.com A novel derivative, BIQO-19 , showed improved solubility and effective antiproliferative activity against EGFR-TKI-resistant H1975 NSCLC cells by inhibiting aurora kinase A. mdpi.com
Table 2: In Vitro Cytotoxicity of Selected 6-methoxy-quinolin-4-one Analogs
| Compound | Cancer Cell Line | Activity Metric | Value |
|---|---|---|---|
| 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (6h) | NCI-H522 (Non-small cell lung) | IC50 | 42.3 ± 1.2 nM |
| SR (Leukemia) | logGI50 | < -8.00 | |
| MDA-MB-435 (Melanoma) | logGI50 | < -8.00 | |
| 5-hydroxy-6-methoxy derivatives (2PQ-5, 2PQ-6) | HL-60 (Leukemia) | IC50 | 0.03 - 0.11 µM |
| HCT116 (Colon) | IC50 | 0.03 - 0.11 µM | |
| Hep3B (Liver) | IC50 | 0.03 - 0.11 µM | |
| NCI-H460 (Lung) | IC50 | 0.03 - 0.11 µM |
Data compiled from studies on the antiproliferative effects of quinolin-4-one derivatives. nih.gov
Specific Target-Oriented Anticancer Research (e.g., Tubulin, Kinases)
The quinolin-4-one scaffold is a prominent feature in the design of novel anticancer agents. Research into methoxy-substituted quinolin-4-one derivatives has revealed promising activity against various cancer cell lines, often targeting critical cellular machinery like tubulin and protein kinases.
One area of focus has been the development of 2-phenylquinolin-4-one derivatives as potent antitumor agents. To enhance their drug-like properties, such as improved water solubility and reduced toxicity, researchers have synthesized derivatives with hydroxyl and methoxy groups. For instance, 5-hydroxy-6-methoxy substituted 2-phenylquinolin-4-ones have demonstrated significant anticancer activity with IC50 values in the nanomolar range against cell lines such as HL-60 (leukemia), HCT116 (colon cancer), Hep3B (hepatocellular carcinoma), and NCI-H460 (non-small cell lung cancer) nih.gov.
A particularly promising compound from a series of 6-substituted 2-(hydroxyl substituted phenyl)quinolin-4-one derivatives is 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (compound 6h ). This compound has shown significant inhibitory activity against a panel of 60 human cancer cell lines. It was found to be particularly effective against SR leukemia, MDA-MB-435 melanoma, and NCI-H522 non-small cell lung cancer cell lines nih.gov. Further mechanistic studies suggested that this compound may act as an antimitotic agent, similar to Vinca alkaloids, which are known to interfere with microtubule dynamics nih.gov. The antiproliferative activity of compound 6h against NCI-H522 cells was confirmed with an IC50 value of 42.3 ± 1.2 nM nih.gov.
| Compound | Cancer Cell Line | Activity (IC50/logGI50/logTGI) |
|---|---|---|
| 5-hydroxy-6-methoxy-2-phenylquinolin-4-one derivatives | HL-60, HCT116, Hep3B, NCI-H460 | 0.03 to 0.11 µM |
| 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (6h) | SR leukemia | logGI50 < -8.00 |
| 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (6h) | MDA-MB-435 melanoma | logGI50 < -8.00 |
| 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (6h) | NCI-H522 non-small cell lung cancer | logTGI < -8.00 |
| 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidin-1-ylquinolin-4-one (6h) | NCI-H522 non-small cell lung cancer | IC50 = 42.3 ± 1.2 nM |
Furthermore, the substitution of methoxy groups on the pyrimido[4,5-c]quinolin-1(2H)-one scaffold, a class of compounds containing the quinoline core, has been explored for its contribution to cytotoxic and antimigratory activities in cancer research researchgate.net. This highlights the importance of the methoxy group in modulating the anticancer properties of quinoline-based structures.
Anti-inflammatory Research Endeavors
For example, a synthetic quinoline derivative, which is a hybrid of tomoxiprole and naproxen, has been shown to exhibit significant anti-nociceptive and anti-inflammatory effects in animal models. Docking studies indicated that this compound could strongly inhibit the COX-2 enzyme, a key mediator of inflammation and pain nih.gov. This suggests that the quinoline scaffold can be effectively utilized to design potent COX-2 inhibitors.
Another class of related compounds, canthin-6-ones, which are structurally different but share the feature of being heterocyclic compounds, have been investigated for their potential in treating chronic inflammatory diseases. These compounds have been shown to target multiple inflammatory mediators mdpi.com. For instance, certain canthin-6-one derivatives have been found to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α in activated macrophages mdpi.com.
While these findings are not directly on this compound, they underscore the potential of the broader quinoline and related heterocyclic structures in the development of new anti-inflammatory therapies.
Other Emerging Biological Activities (e.g., EZH2 Inhibition, HBV RNA Destabilization)
Recent research has expanded the pharmacological profile of methoxy-quinoline derivatives to include novel biological targets such as the enzyme EZH2 and antiviral activity against the Hepatitis B virus (HBV).
EZH2 Inhibition:
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase that is often overexpressed in various cancers and has emerged as a promising target for cancer therapy. A series of 5-methoxyquinoline derivatives have been identified as a new class of EZH2 inhibitors. Structure-activity relationship (SAR) studies led to the discovery of a potent derivative, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine , which displayed an IC50 value of 1.2 µM against EZH2 nih.govnih.gov. This compound was also shown to reduce the global levels of H3K27me3 (a product of EZH2 activity) in cells and exhibited anti-viability activity against tumor cell lines nih.govnih.gov. The presence of a methoxy group at the C-5 position of the quinoline nucleus was identified as a key structural feature for this class of EZH2 inhibitors researchgate.net.
| Compound | Target | Activity (IC50) |
|---|---|---|
| 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine | EZH2 | 1.2 µM |
Anti-Hepatitis B Virus (HBV) Activity:
The quinoline scaffold has also been investigated for its potential antiviral properties. A series of 9-methoxy-6H- nih.govbenzothiopyrano[4,3-b]quinolin-10-ols containing a Mannich side chain were synthesized and evaluated for their activity against HBV in HepG2.2.15 cells. Several of these compounds demonstrated significant anti-HBV activity, with one of the most effective compounds exhibiting an IC50 of 1.7 µM and a selectivity index (SI) of 60.3 nih.gov. Another study on 6H- nih.govbenzothiopyrano[4,3-b]quinolin-9-ols also reported potent anti-HBV compounds nih.gov. Although these compounds are structurally more complex than this compound, these findings indicate that the methoxy-quinoline core can be a valuable starting point for the development of novel anti-HBV agents.
| Compound Class | Activity | Most Potent Compound IC50 | Selectivity Index (SI) |
|---|---|---|---|
| 9-methoxy-6H- nih.govbenzothiopyrano[4,3-b]quinolin-10-ols | Anti-HBV | 1.7 µM | 60.3 |
| 6H- nih.govbenzothiopyrano[4,3-b]quinolin-9-ols | Anti-HBV | 14.7 µM | 12.4 |
Advanced Analytical Methodologies for Quinolinone Analysis in Research Matrices
Chromatographic Techniques for Separation and Quantitation
Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For quinolinone analysis, liquid chromatography, particularly in its high-performance and ultra-high-performance formats, is the most widely employed technique due to its high resolution and versatility.
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of quinolone and quinolinone compounds. researchgate.netmdpi.com The method's adaptability allows for the separation of these compounds from complex matrices through the selection of appropriate stationary and mobile phases.
Reverse-phase (RP) HPLC is the most common mode used for this class of compounds. For instance, a method for the analysis of the related compound 6-methoxyquinoline (B18371) utilizes a Newcrom R1 reverse-phase column. sielc.com The separation is achieved using a straightforward isocratic mobile phase consisting of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry detection, a volatile acid such as formic acid is substituted. sielc.com C18 columns are also frequently used for the separation of various quinolone derivatives. oslomet.no
Detection is typically accomplished using ultraviolet (UV) or fluorescence detectors. rsc.orgresearchgate.net Many quinoline-based compounds exhibit maximum absorption in the UV region, making UV or Diode Array Detectors (DAD) suitable choices. researchgate.net Fluorescence detection offers enhanced sensitivity and selectivity for naturally fluorescent quinolones or those that can be derivatized to fluoresce. rsc.orgresearchgate.net
Table 1: Example HPLC Method Parameters for Quinolinone-Related Compounds
| Parameter | Condition | Source(s) |
|---|---|---|
| Technique | Reverse-Phase HPLC | sielc.com |
| Column | Newcrom R1 or Primesep 100 | sielc.comsielc.com |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | sielc.com |
| Detection | UV (e.g., 300 nm) or Fluorescence | rsc.orgsielc.com |
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents the gold standard for the trace-level quantification of quinolinones in complex biological and environmental samples. researchgate.net This technique combines the superior separation capabilities of ultra-high-performance liquid chromatography (UPLC) with the high sensitivity and specificity of mass spectrometry. mdpi.com
UPLC-MS/MS methods have been developed for the simultaneous determination of numerous quinolones, demonstrating excellent sensitivity with low limits of detection (LOD) and quantification (LOQ). mdpi.comnih.gov For example, a method for 26 quinolones in poultry feathers achieved stable results and good precision. mdpi.com Another study successfully quantified 24 quinolones in water and egg samples with LODs in the low µg/L and µg/kg range, respectively. nih.gov
The high sensitivity of this approach is further enhanced by using nano-LC systems coupled to high-resolution mass spectrometers. This can increase analytical sensitivity by approximately 1000-fold compared to standard HPLC-MS methods, enabling the identification of phase I and II metabolites from in vitro and in vivo samples with minimal pre-purification. researchgate.net Atmospheric pressure chemical ionization (APCI) is one of the ionization techniques used, where proton addition to form the [M+H]⁺ ion is a common mode of ionization for many quinoline (B57606) derivatives. nih.gov
Table 2: Performance of UPLC-MS/MS for Quinolone Quantification
| Matrix | No. of Analytes | Limit of Detection (LOD) Range | Limit of Quantitation (LOQ) Range | Source(s) |
|---|---|---|---|---|
| Water | 24 | 0.003–0.036 µg/L | 0.008–0.110 µg/L | nih.gov |
| Eggs | 24 | 0.009–0.272 µg/kg | 0.029–0.908 µg/kg | nih.gov |
Spectrophotometric and Spectrofluorometric Approaches for Detection
Spectrophotometric methods offer a simple, rapid, and cost-effective alternative for the determination of quinolinones, particularly in pharmaceutical formulations. researchgate.net These methods are often based on the formation of colored charge-transfer complexes. For instance, various quinolones react with chloranilic acid in an acetonitrile solvent to form stable complexes that absorb light in the visible region (417-436 nm), allowing for their quantification. researchgate.net The relationship between absorbance and concentration typically follows Beer's law within a specified range. researchgate.net
UV/Vis spectrophotometry can also be used to study the behavior of quinoline derivatives. A tri-wavelength spectrophotometric method was developed for the simultaneous determination of quinoline and its metabolite 2-hydroxyquinoline, which effectively minimized spectral interference from other substances in biodegradation process samples. nih.gov The validation of this method against HPLC showed relative differences within 10%, confirming its accuracy for specific applications. nih.gov
Spectrofluorometry provides higher sensitivity and selectivity. The native fluorescence of some quinolone derivatives can be measured, or fluorescence can be induced or enhanced through complexation, for example, with metal ions. researchgate.netresearchgate.net
Electrochemical Methods (e.g., Voltammetry, Polarography)
Electrochemical techniques provide a powerful tool for the analysis of electroactive compounds like quinolinones. bohrium.com These methods are known for their high sensitivity, rapid response, and relatively low cost. Voltammetric methods, in particular, have been developed for the determination of quinoline-based compounds. researchgate.net
The electrochemical response of a target analyte can be significantly improved by modifying the surface of the working electrode. For example, a glassy carbon electrode modified by the electropolymerization of 1-amino-2-naphthol-4-sulphonic acid was used for the sensitive and selective determination of 8-hydroxyquinoline (B1678124) using square wave voltammetry. bilkent.edu.tr Such modified electrodes can exhibit excellent stability and reproducibility, offering a linear response over a wide range of concentrations with low detection limits. bilkent.edu.tr Cyclic voltammetry is another technique used to study the electrochemical properties of quinoline compounds and can help elucidate reaction mechanisms, such as selective C3-thiolation. rsc.org
Immunoassay and Biosensor Development for Quinolinone Detection
Immunoassays and biosensors are emerging as promising tools for the rapid and high-throughput screening of quinolinones. mdpi.comresearchgate.net These methods are based on the highly specific molecular recognition between an antibody and its target antigen (the quinolinone). analyticaltoxicology.com
Enzyme-linked immunosorbent assays (ELISAs) have been developed that utilize polyclonal or monoclonal antibodies with broad specificity, allowing for the simultaneous detection of multiple quinolones. researchgate.netnih.gov A competitive indirect ELISA (ciELISA) developed using a polyclonal antibody against pazufloxacin (B1662166) was able to detect 24 different quinolones with limits of detection ranging from 0.45 to 15.16 ng/mL. nih.gov This broad specificity is advantageous for screening a wide array of related compounds in a single test. nih.gov
Biosensors, which integrate a biological recognition element (like an antibody) with a physical transducer, offer pathways to fast and accurate point-of-care detection. mdpi.com Immunosensors are a major category of biosensors used for quinolone detection, where antibodies are immobilized on a transducer surface. mdpi.comresearchgate.net Both electrochemical and optical transducers are widely used in these sensor architectures. mdpi.comresearchgate.net
Applications in Quantitative Determination of Quinolinones and Related Compounds
The advanced analytical methodologies described are widely applied for the quantitative determination of quinolinones in a variety of research and monitoring contexts. The choice of method depends on the matrix complexity, required sensitivity, and the number of samples to be analyzed.
In environmental monitoring and food safety, LC-MS/MS and HPLC are routinely used to quantify quinolone residues in matrices such as water, milk, urine, and eggs. rsc.orgnih.gov These methods are essential for ensuring compliance with maximum residue levels (MRLs). For example, a validated ultra-high performance liquid chromatography method with fluorescence detection was successfully applied to determine thirteen quinolones in milk, urine, and environmental water, with recovery values ranging from 71% to 104%. rsc.org
Spectrophotometric methods are well-suited for the quality control of pharmaceutical formulations, providing a rapid and straightforward way to determine the concentration of the active drug substance. researchgate.net Meanwhile, immunoassays and biosensors are increasingly used for rapid screening of large numbers of samples, identifying potentially positive samples that can then be confirmed using chromatographic methods. researchgate.netresearchgate.net
Future Perspectives and Research Challenges for 6 Methoxy 6h Quinolin 4 One
Development of Novel and Sustainable Synthetic Pathways
The synthesis of quinoline (B57606) and quinolinone derivatives has been a subject of extensive research. mdpi.com Classical methods often require harsh conditions and expensive starting materials. acs.org A primary future challenge is the development of novel, efficient, and environmentally friendly synthetic routes for 6-methoxy-6H-quinolin-4-one.
Key Research Focus Areas:
Green Chemistry Approaches: Future synthetic strategies should prioritize the use of greener solvents like water or ethanol, and employ energy-efficient methods such as microwave or ultrasound irradiation. acs.orgnih.govresearchgate.net Metal-free catalytic systems and recyclable catalysts are also crucial for sustainable production. nih.gov
C-H Bond Activation: Strategies involving C-H bond activation are emerging as powerful tools for the synthesis of complex quinoline derivatives, offering novel pathways for functionalization. mdpi.com
Flow Chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reaction control for the production of this compound derivatives. nih.gov
| Synthetic Strategy | Advantages | References |
| Green Catalysts (e.g., p-TSA, CX4SO3H) | Eco-friendly, often reusable, mild reaction conditions. | researchgate.net |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. | mdpi.comresearchgate.net |
| Metal-Free Reactions | Avoids toxic and expensive metal catalysts, environmentally benign. | nih.gov |
| C-H Bond Functionalization | High atom economy, allows for direct modification of the quinoline core. | mdpi.com |
Exploration of Undiscovered Biological Targets and Therapeutic Applications
While the quinolinone scaffold is known for its diverse biological activities, the full therapeutic potential of this compound remains to be explored. mdpi.com Future research should focus on identifying and validating novel biological targets to expand its therapeutic applications.
Potential Therapeutic Areas for Exploration:
Neurodegenerative Diseases: Quinoline derivatives have shown promise as multi-target agents for conditions like Alzheimer's disease by inhibiting enzymes such as cholinesterases and monoamine oxidases. mdpi.comrsc.org
Antiviral Activity: The quinoline core is present in several antiviral drugs, suggesting that this compound derivatives could be investigated for activity against viruses like HIV. mdpi.commdpi.com
Metabolic Disorders: Given the diverse roles of enzymes targeted by quinolinones, their potential in metabolic diseases is an area ripe for investigation.
Parasitic Infections: The quinoline ring is a well-known scaffold in antimalarial drugs, indicating a potential avenue for developing new anti-parasitic agents. nih.gov
Rational Drug Design and Optimization Strategies for Enhanced Efficacy
To improve the therapeutic index of this compound, rational drug design and optimization strategies are essential. Structure-activity relationship (SAR) studies are crucial for identifying key structural features that govern potency and selectivity. nih.gov
Key Optimization Strategies:
Computational Modeling: In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can guide the design of more potent and selective analogs. mdpi.commdpi.com
Pharmacophore Hybridization: Combining the this compound scaffold with other known pharmacophores can lead to hybrid molecules with enhanced or dual activities. mdpi.comresearchgate.net
Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve pharmacokinetic properties and reduce off-target effects.
Prodrug Development: Conversion into a prodrug can enhance water solubility and bioavailability, overcoming limitations of the parent compound. nih.gov
Addressing Mechanisms of Drug Resistance and Developing New Chemotypes
A significant challenge in the clinical use of quinolone-based drugs, particularly in oncology and infectious diseases, is the emergence of drug resistance. nih.govnih.gov Understanding and overcoming these resistance mechanisms is critical for the long-term viability of this compound as a therapeutic agent.
Mechanisms of Resistance to Quinolone-like Compounds:
Target-Mediated Resistance: Mutations in the target enzymes, such as DNA gyrase and topoisomerase IV in bacteria, can reduce drug binding and efficacy. nih.govoup.comnih.gov
Reduced Drug Accumulation: Increased expression of efflux pumps or decreased permeability of the cell membrane can lower the intracellular concentration of the drug. oup.comnih.gov
Plasmid-Mediated Resistance: The acquisition of resistance genes on plasmids can confer protection to the target enzymes. nih.govoup.comresearchgate.net
Strategies to Overcome Resistance:
Development of New Chemotypes: Designing novel quinolinone derivatives with different binding modes can help evade existing resistance mechanisms. nih.gov
Combination Therapy: Using this compound in combination with other drugs can create synergistic effects and reduce the likelihood of resistance developing. nih.govmdpi.com
Inhibitors of Resistance Mechanisms: Co-administration with agents that inhibit efflux pumps or other resistance-conferring proteins can restore the activity of the primary drug.
Hybrid Molecule Development and Multi-Targeting Approaches
The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. frontiersin.org Developing hybrid molecules based on the this compound scaffold that can modulate multiple targets simultaneously is a promising therapeutic strategy. mdpi.comfrontiersin.org
Advantages of Multi-Targeting Approaches:
Enhanced Efficacy: Simultaneously hitting multiple targets can lead to synergistic therapeutic effects. frontiersin.org
Reduced Risk of Resistance: It is more difficult for cells to develop resistance to a drug that acts on multiple pathways. frontiersin.orgnih.gov
Examples of Hybridization Strategies:
| Hybrid Scaffold | Potential Therapeutic Target | References |
| Quinoline-Sulfonamide | Alzheimer's Disease (MAO and ChE inhibitor) | rsc.org |
| Quinoline-Chalcone | Cancer | mdpi.com |
| Quinoline-Coumarin | Alzheimer's Disease | mdpi.com |
| Quinoline-Triazole | Bacterial Infections | mdpi.com |
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational and experimental approaches is crucial for accelerating the drug discovery and development process for this compound. mdpi.com In silico methods can significantly reduce the time and cost associated with identifying and optimizing lead compounds.
Integrated Methodologies:
Virtual Screening: High-throughput virtual screening of large compound libraries can identify potential hits with desired activities. tandfonline.com
Molecular Dynamics Simulations: These simulations can provide insights into the dynamic interactions between the drug molecule and its biological target, aiding in the optimization of binding affinity. mdpi.com
ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can help in the early identification of candidates with favorable pharmacokinetic profiles. mdpi.commdpi.com
AI and Machine Learning: The application of artificial intelligence and machine learning algorithms can help in predicting synthetic pathways, optimizing reaction conditions, and identifying novel drug-target interactions. mdpi.com
By embracing these future perspectives and addressing the associated research challenges, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, leading to the development of novel and effective treatments for a range of diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
